Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI) Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)
Brand Name: Vulcanchem
CAS No.: 186462-44-2
VCID: VC20911985
InChI: InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8+/m0/s1
SMILES: C1CC(C2C1C2C(=O)O)(C(=O)O)N
Molecular Formula: C8H11NO4
Molecular Weight: 185.18 g/mol

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)

CAS No.: 186462-44-2

Cat. No.: VC20911985

Molecular Formula: C8H11NO4

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI) - 186462-44-2

Specification

CAS No. 186462-44-2
Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
IUPAC Name (1S,2R,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Standard InChI InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8+/m0/s1
Standard InChI Key VTAARTQTOOYTES-KALNXVOASA-N
Isomeric SMILES C1C[C@@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N
SMILES C1CC(C2C1C2C(=O)O)(C(=O)O)N
Canonical SMILES C1CC(C2C1C2C(=O)O)(C(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator